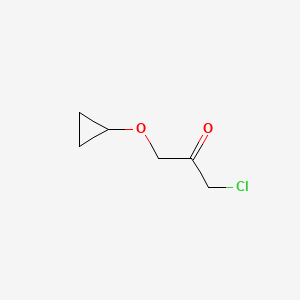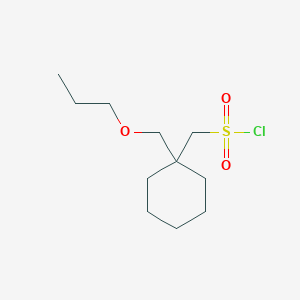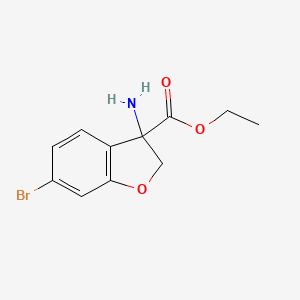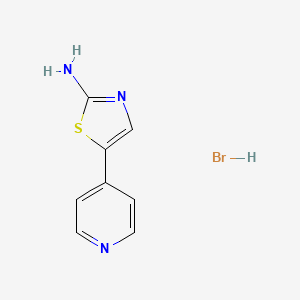
5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a thiazole ring, which is further substituted with an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide typically involves the condensation of pyridine-4-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated as the hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated thiazole derivatives
科学研究应用
5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it can interfere with cellular pathways by binding to specific receptors, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
- 5-(Pyridin-2-yl)-1,3-thiazol-2-amine
- 5-(Pyridin-3-yl)-1,3-thiazol-2-amine
- 5-(Pyridin-4-yl)-1,3-thiazol-2-amine
Uniqueness
5-(Pyridin-4-yl)-1,3-thiazol-2-aminehydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for various applications.
属性
分子式 |
C8H8BrN3S |
|---|---|
分子量 |
258.14 g/mol |
IUPAC 名称 |
5-pyridin-4-yl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C8H7N3S.BrH/c9-8-11-5-7(12-8)6-1-3-10-4-2-6;/h1-5H,(H2,9,11);1H |
InChI 键 |
VNGRJGAYDBDVPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CN=C(S2)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


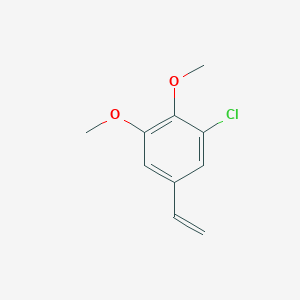

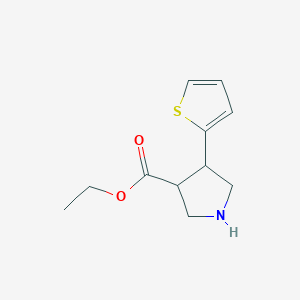
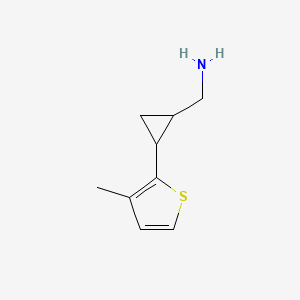
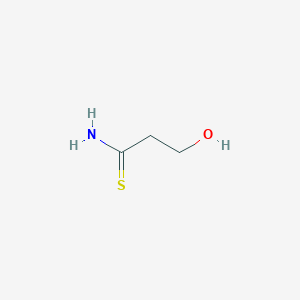



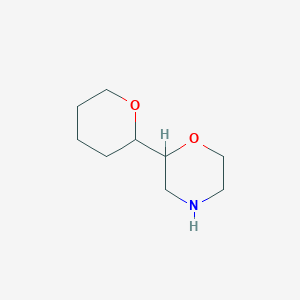
![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)
